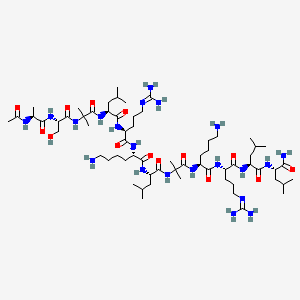

Biotin-COG1410 TFA

Description

Properties

CAS No. |

878009-24-6 |

|---|---|

Molecular Formula |

C64H121N21O14 |

Molecular Weight |

1408.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-amino-N-[(2S)-1-[[1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C64H121N21O14/c1-34(2)29-44(49(67)88)78-55(94)45(30-35(3)4)79-53(92)42(24-20-28-73-62(70)71)76-54(93)43(22-16-18-26-66)82-59(98)63(11,12)84-57(96)47(32-37(7)8)80-52(91)40(21-15-17-25-65)75-51(90)41(23-19-27-72-61(68)69)77-56(95)46(31-36(5)6)83-60(99)64(13,14)85-58(97)48(33-86)81-50(89)38(9)74-39(10)87/h34-38,40-48,86H,15-33,65-66H2,1-14H3,(H2,67,88)(H,74,87)(H,75,90)(H,76,93)(H,77,95)(H,78,94)(H,79,92)(H,80,91)(H,81,89)(H,82,98)(H,83,99)(H,84,96)(H,85,97)(H4,68,69,72)(H4,70,71,73)/t38-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

InChI Key |

RPCLHYWMLWFFTE-VKTQGLPSSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

COG-1410; COG 1410; COG1410; |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-COG1410 TFA: A Technical Guide to its Mechanism of Action in Neuroprotection and Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-COG1410 TFA is a biotinylated synthetic peptide that has emerged as a promising therapeutic candidate for a range of neurological disorders, including traumatic brain injury (TBI), ischemic stroke, and Alzheimer's disease. The core active component, COG1410, is an apolipoprotein E (ApoE) mimetic peptide derived from the receptor-binding region of human ApoE. This guide provides a detailed examination of the mechanism of action of this compound, supported by preclinical data and experimental methodologies. The biotin tag serves as a powerful research tool for affinity purification and detection, while the trifluoroacetic acid (TFA) is a residual counterion from the peptide synthesis process.

Core Mechanism of Action: An ApoE Mimetic with Neuroprotective and Anti-inflammatory Properties

COG1410 exerts its therapeutic effects by mimicking the beneficial functions of ApoE, a key protein involved in lipid transport, neuronal repair, and modulation of the immune response in the central nervous system (CNS). The primary mechanism of COG1410 revolves around its ability to suppress neuroinflammation and inhibit apoptosis, thereby protecting neurons from secondary injury cascades.

Anti-inflammatory Effects

A central aspect of COG1410's mechanism is its potent anti-inflammatory activity. In response to injury or disease, microglia, the resident immune cells of the CNS, become activated and release a barrage of pro-inflammatory cytokines that can exacerbate neuronal damage. COG1410 has been shown to attenuate this inflammatory response. In vitro studies using BV2 microglial cells have demonstrated that COG1410, at concentrations ranging from 1 to 25 μM, significantly decreases the production and release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) following stimulation with lipopolysaccharide (LPS).[1][2] This suppression of microglial activation is a critical step in reducing the neurotoxic environment that follows acute brain injury and is characteristic of chronic neurodegenerative diseases.

Neuroprotective and Anti-Apoptotic Functions

COG1410 has demonstrated direct neuroprotective effects by inhibiting neuronal apoptosis. In a model of traumatic optic nerve injury, treatment with COG1410 enhanced the survival of retinal ganglion cells by attenuating inflammation and apoptosis.[3] This anti-apoptotic effect is believed to be mediated, in part, through the modulation of key signaling pathways involved in cell survival.

The TREM2/PI3K/Akt Signaling Pathway: A Key Mediator of COG1410's Action

Recent evidence has elucidated a critical signaling pathway through which COG1410 exerts its neuroprotective and anti-inflammatory effects: the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) pathway.[4][5] TREM2 is a receptor primarily expressed on microglia and is known to play a crucial role in regulating microglial function, including phagocytosis and inflammatory responses.

COG1410 acts as an agonist for the TREM2 receptor.[1][6] Activation of TREM2 by COG1410 initiates a downstream signaling cascade involving phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt). The activation of the PI3K/Akt pathway is a well-established pro-survival signal that can inhibit apoptosis and promote cellular repair. In the context of neuroinflammation, this pathway has been shown to suppress the production of pro-inflammatory cytokines. The neuroprotective effects of COG1410 were significantly diminished when TREM2 expression was silenced, confirming the critical role of this receptor in mediating the peptide's therapeutic actions.[1][6]

Preclinical Efficacy: Summary of In Vivo Data

The therapeutic potential of COG1410 has been demonstrated in various preclinical models of neurological disorders. The following tables summarize key quantitative data from these studies.

| Model | Species | Dosing Regimen | Key Findings | Reference |

| Traumatic Brain Injury (TBI) | Murine | 0.3-0.6 mg/kg; single i.v. injection | Significant improvement in vestibulomotor function and spatial learning and memory. | [1] |

| Traumatic Brain Injury (TBI) | Rat | 0.8 mg/kg; single i.v. injection | Improved vestibulomotor function, decreased post-stroke locomotor asymmetry, and reduced infarct volume. | [1] |

| Cortical Contusion Injury (CCI) | Rat | 0.8 mg/kg; i.v. at 30 min and 24h post-injury | Significantly improved cognitive recovery and reduced lesion size. | [7] |

| Moderate Fluid Percussion Injury (FPI) | Rat | 1.0 mg/kg; i.v. at 2 and 4h, then i.p. at 24, 48, and 72h post-injury | Improved memory retention and reduced cortical tissue loss. | [8][9] |

| Focal Brain Ischemia (MCAO) | Rat | Single i.v. injection 120 min post-MCAO | Improved vestibulomotor function, decreased locomotor asymmetry, and reduced infarct volume. | [10] |

| Alzheimer's Disease (APP/PS1 mice) | Murine | Not specified | Reduced Aβ deposition and improved cognitive function. | [11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action and efficacy of COG1410.

Microglial Activation Assay

-

Objective: To assess the effect of COG1410 on the inflammatory response of microglia.

-

Cell Line: BV2 microglial cells.

-

Protocol:

-

BV2 cells are cultured in appropriate media.

-

Cells are pre-treated with varying concentrations of COG1410 (e.g., 1-25 μM) for a specified period.

-

Microglial activation is induced by adding lipopolysaccharide (LPS).

-

After a 48-hour incubation, the cell culture supernatant is collected.

-

The levels of nitric oxide (NO) are measured using the Griess reagent.

-

The concentration of TNF-α is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

-

Objective: To detect and quantify apoptosis (programmed cell death) in tissue sections or cell cultures treated with COG1410.

-

Principle: The TUNEL assay identifies DNA fragmentation, a hallmark of apoptosis, by labeling the free 3'-OH ends of DNA with modified nucleotides.

-

Protocol:

-

Tissue sections or cells are fixed and permeabilized.

-

The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP or a fluorescently labeled dUTP.

-

TdT catalyzes the addition of the labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

If biotin-dUTP is used, the signal is detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

-

The number of TUNEL-positive (apoptotic) cells is then quantified by microscopy.

-

-

Reference: [3]

Morris Water Maze for Cognitive Assessment

-

Objective: To evaluate spatial learning and memory in rodent models of neurological disorders treated with COG1410.

-

Apparatus: A circular pool filled with opaque water, with a submerged escape platform.

-

Protocol:

-

Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.

-

Probe Trial: The platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

-

Reference: [11]

Visualizations

Signaling Pathway of COG1410

Caption: COG1410 activates the TREM2 receptor, initiating the PI3K/Akt signaling cascade.

Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for the preclinical evaluation of this compound.

Logical Relationship of this compound Components

Caption: The distinct roles of the components of this compound.

Conclusion

This compound represents a promising, multi-faceted therapeutic agent for neurological disorders. Its core mechanism of action, driven by the COG1410 peptide, centers on mimicking the neuroprotective and anti-inflammatory functions of ApoE. The activation of the TREM2 receptor and the subsequent PI3K/Akt signaling cascade are key to its ability to mitigate neuroinflammation and prevent neuronal apoptosis. The robust preclinical data underscores its potential for clinical development. The biotin tag, while not contributing to the therapeutic effect, is an invaluable tool for ongoing research and development, facilitating a deeper understanding of the peptide's biodistribution and molecular interactions. Further investigation into the long-term efficacy and safety of COG1410 is warranted to translate these promising preclinical findings into effective therapies for patients with debilitating neurological conditions.

References

- 1. TREM2 activation attenuates neuroinflammation and neuronal apoptosis via PI3K/Akt pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

- 4. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 5. Protein labeling and biotinylation of peptides during spot synthesis using biotin p-nitrophenyl ester (biotin-ONp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. qyaobio.com [qyaobio.com]

- 8. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 9. Administration of COG1410 Reduces Axonal Amyloid Precursor Protein Immunoreactivity and Microglial Activation after Controlled Cortical Impact in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. foreveryoungpharmacy.com [foreveryoungpharmacy.com]

- 11. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

An In-Depth Technical Guide to Biotin-COG1410 TFA: Structure, Sequence, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-COG1410 TFA is a biotinylated derivative of the apolipoprotein E (ApoE) mimetic peptide COG1410, which has demonstrated significant neuroprotective and anti-inflammatory properties. This document provides a comprehensive overview of this compound, including its detailed structure and sequence, summaries of key quantitative data from preclinical studies, and detailed experimental protocols. Furthermore, it elucidates the proposed signaling pathways through which COG1410 exerts its therapeutic effects, visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for neurological disorders.

Structure and Sequence

This compound is a complex molecule comprising a synthetic peptide, a biotin moiety, and a trifluoroacetate (TFA) salt. The core peptide, COG1410, is a 12-amino acid sequence derived from the receptor-binding region of human ApoE (residues 138-149), with specific modifications to enhance its stability and efficacy.

Amino Acid Sequence

The amino acid sequence of the peptide component of this compound is as follows:

Ac-Ala-Ser-{Aib}-Leu-Arg-Lys-Leu-{Aib}-Lys(Biotin)-Arg-Leu-Leu-NH₂

-

Ac: Acetyl group at the N-terminus

-

{Aib}: Aminoisobutyric acid, a non-proteinogenic amino acid, is incorporated at positions 3 and 8 to increase the helical stability of the peptide.

-

Lys(Biotin): The side chain of the lysine residue at position 9 is covalently linked to a biotin molecule.

-

-NH₂: Amide group at the C-terminus

Chemical Structure

The complete chemical structure of this compound is multifaceted. The peptide backbone consists of the aforementioned amino acid sequence. The biotin molecule is attached to the epsilon-amino group of the lysine at position 9 via an amide bond. The trifluoroacetate anion (CF₃COO⁻) acts as a counterion, forming a salt with the positively charged residues of the peptide, a common occurrence during the solid-phase peptide synthesis and purification process.[1][2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical studies investigating the efficacy of COG1410.

Table 1: In Vivo Neuroprotective Effects of COG1410

| Model | Species | Dosage | Outcome Measure | Result | Citation(s) |

| Traumatic Brain Injury (TBI) | Mouse | 1 mg/kg | Reduction in APP-immunoreactive axonal varicosities (3 days post-injury) | ~31% reduction | [5][6] |

| Traumatic Brain Injury (TBI) | Mouse | 1 mg/kg | Reduction in APP-immunoreactive axonal varicosities (7 days post-injury) | ~36% reduction | [5][6] |

| Traumatic Brain Injury (TBI) | Mouse | 1 mg/kg | Reduction in Iba1-positive activated microglia (24h, 3d, 7d post-injury) | 21-30% reduction | [5][6] |

| Traumatic Optic Nerve Injury (TONI) | Mouse | Not specified | Reduction in Bax protein levels | Significant reversal of TONI-induced increase | [7] |

| Traumatic Optic Nerve Injury (TONI) | Mouse | Not specified | Increase in Bcl2 protein levels | Significant reversal of TONI-induced decrease | [7] |

| Cortical Contusion Injury | Not specified | 0.8 mg/kg | Reduction in Fluoro-Jade positive (dying) neurons | 34% reduction | [8] |

Table 2: In Vitro Anti-inflammatory Effects of COG1410

| Cell Line | Treatment | Outcome Measure | Result | Citation(s) |

| BV2 microglia | COG1410 (1-25 µM; 48 h) | Nitric Oxide (NO) production | Decrease | [9] |

| BV2 microglia | COG1410 (1-25 µM; 48 h) | TNF-α release | Decrease | [9] |

| Ischemic Stroke Model (in vivo) | COG1410 | IL-1β levels | Reduction | [10] |

| Ischemic Stroke Model (in vivo) | COG1410 | COX-2 protein expression | Marked reduction | [10][11] |

| Ischemic Stroke Model (in vitro - OGD/R-treated BV2 cells) | COG1410 | COX-2 protein expression | Significant decrease | [10][11] |

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and key biological experiments involving this compound, synthesized from the available literature.

Synthesis and Purification of this compound

Objective: To synthesize and purify the biotinylated peptide.

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[9][12][13]

Materials:

-

Fmoc-protected amino acids (including Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH, Fmoc-Aib-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Lys(Biotin)-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Reverse-phase HPLC system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the deprotected resin using HBTU/HOBt and DIPEA in DMF. Monitor the reaction completion using a ninhydrin test.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, introducing Fmoc-Lys(Biotin)-OH at the desired position.

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using acetic anhydride and DIPEA in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.

-

Purification: Dissolve the crude peptide in a water/ACN mixture and purify using reverse-phase HPLC with a gradient of water and ACN, both containing 0.1% TFA.

-

Characterization: Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.

-

Lyophilization: Lyophilize the purified peptide fractions to obtain the final this compound product as a white powder.[1]

In Vitro Microglial Activation Assay

Objective: To assess the anti-inflammatory effects of COG1410 on microglia.

Methodology: Measurement of inflammatory mediators in cultured microglia.[14][15][16]

Materials:

-

Primary microglia or BV2 microglial cell line

-

Culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

COG1410

-

Griess Reagent for Nitric Oxide measurement

-

ELISA kits for TNF-α and IL-6

-

Cell lysis buffer

-

Protein assay kit

Protocol:

-

Cell Culture: Culture primary microglia or BV2 cells in appropriate culture medium until they reach the desired confluency.[14][17]

-

Treatment: Pre-treat the cells with varying concentrations of COG1410 for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include control groups (untreated and LPS-only).

-

Incubation: Incubate the cells for a designated period (e.g., 24-48 hours).

-

Supernatant Collection: Collect the cell culture supernatant for analysis of secreted inflammatory mediators.

-

Nitric Oxide Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.[18][19][20][21]

-

Data Analysis: Normalize the results to the total protein concentration of the corresponding cell lysates and perform statistical analysis.

In Vivo Traumatic Brain Injury (TBI) Model

Objective: To evaluate the neuroprotective effects of COG1410 in a mouse model of TBI.

Methodology: Controlled cortical impact (CCI) or weight-drop induced TBI.[22][23][24][25]

Materials:

-

Adult male mice (e.g., C57BL/6)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

CCI device or weight-drop apparatus

-

COG1410 solution (e.g., 1 mg/kg in saline)

-

Vehicle control (saline)

-

Perfusion solutions (saline, 4% paraformaldehyde)

-

Immunohistochemistry reagents (e.g., anti-Iba1, anti-APP antibodies)

-

Fluoro-Jade stain

Protocol:

-

Anesthesia and Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy to expose the dura mater.

-

Induction of TBI: Induce a controlled cortical impact or a weight-drop injury at a defined location and severity. Sham-operated animals undergo the same surgical procedure without the impact.

-

Drug Administration: Administer COG1410 (e.g., 1 mg/kg, intravenously) or vehicle at a specific time point post-injury (e.g., 30 minutes).[5][6]

-

Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care.

-

Tissue Collection: At designated time points (e.g., 24 hours, 3 days, 7 days), perfuse the animals with saline followed by 4% paraformaldehyde.

-

Histological Analysis:

-

Microglial Activation: Perform immunohistochemistry on brain sections using an anti-Iba1 antibody to visualize and quantify activated microglia.[5][6][26][27][28]

-

Axonal Injury: Use an anti-APP antibody to stain for amyloid precursor protein accumulation in damaged axons.[5][6]

-

Neuronal Death: Stain brain sections with Fluoro-Jade to identify degenerating neurons.[8]

-

-

Image Analysis and Quantification: Quantify the stained cells or axonal varicosities in specific brain regions using microscopy and image analysis software.

-

Statistical Analysis: Perform statistical analysis to compare the outcomes between the COG1410-treated and vehicle-treated groups.

Signaling Pathways

COG1410 is proposed to exert its neuroprotective and anti-inflammatory effects through multiple signaling pathways. The primary mechanisms involve the activation of TREM2 and modulation of the PI3K/Akt and JNK signaling cascades.

TREM2-PI3K/Akt Signaling Pathway

COG1410, as an ApoE mimetic, is believed to bind to the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), which is highly expressed on microglia.[11] This interaction is thought to initiate a signaling cascade that promotes cell survival and reduces inflammation.

Caption: Proposed TREM2-PI3K/Akt signaling pathway activated by COG1410.

This pathway suggests that COG1410 binding to TREM2 leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then suppresses neuroinflammation by reducing the production of pro-inflammatory mediators and inhibits neuronal apoptosis by modulating the expression of Bcl-2 family proteins.[10][11]

JNK Signaling Pathway

COG1410 has also been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in both inflammation and apoptosis.

Caption: Inhibition of the JNK signaling pathway by COG1410.

In response to cellular stress, the JNK pathway is activated, leading to the activation of the transcription factor AP-1, which promotes the expression of genes involved in inflammation and apoptosis. COG1410 is proposed to inhibit the phosphorylation and activation of JNK, thereby downregulating the expression of these detrimental genes and contributing to its neuroprotective effects.[7]

Conclusion

This compound represents a promising therapeutic agent for a range of neurological conditions characterized by neuroinflammation and neuronal death. Its well-defined structure and sequence, coupled with a growing body of preclinical data, support its continued investigation. This technical guide provides a foundational resource for researchers, summarizing the key molecular and biological characteristics of this compound and offering detailed protocols to facilitate further studies into its mechanism of action and therapeutic potential. The elucidation of its signaling pathways through TREM2, PI3K/Akt, and JNK provides a clear basis for understanding its multifaceted neuroprotective effects.

References

- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 2. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

- 3. lifetein.com [lifetein.com]

- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Administration of COG1410 Reduces Axonal Amyloid Precursor Protein Immunoreactivity and Microglial Activation after Controlled Cortical Impact in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Administration of COG1410 reduces axonal amyloid precursor protein immunoreactivity and microglial activation after controlled cortical impact in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomatik.com [biomatik.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Primary Microglia Isolation from Postnatal Mouse Brains [jove.com]

- 17. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. diva-portal.org [diva-portal.org]

- 22. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Closed Head Weight Drop model in mice - Whalen Lab [protocols.io]

- 24. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Functional and transcriptional profiling of microglial activation during the chronic phase of TBI identifies an age-related driver of poor outcome in old mice - PMC [pmc.ncbi.nlm.nih.gov]

COG1410 Peptide: A Technical Guide to its Role as an Apoptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COG1410 peptide, a mimetic of apolipoprotein E (ApoE), has emerged as a promising neuroprotective agent with potent anti-apoptotic properties.[1][2][3] Derived from the receptor-binding region of ApoE, this synthetic peptide has demonstrated significant efficacy in various preclinical models of neurological injury, including subarachnoid hemorrhage (SAH), traumatic brain injury (TBI), and traumatic optic nerve injury (TONI).[1][3][4] This technical guide provides an in-depth overview of COG1410's mechanism of action as an apoptosis inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

COG1410 is a 12-amino acid peptide with the sequence acetyl-AS-Aib-LRKL-Aib-KRLL-amide, where aminoisobutyric acid (Aib) substitutions at positions 140 and 145 enhance its stability.[5] Its therapeutic potential lies in its ability to modulate critical intracellular signaling cascades that regulate programmed cell death, thereby preserving neuronal integrity and function following injury.

Mechanism of Action: Inhibition of Apoptosis

COG1410 exerts its anti-apoptotic effects through a multi-faceted mechanism that involves the modulation of key signaling pathways and apoptosis-related proteins. The peptide has been shown to suppress pro-apoptotic factors while simultaneously enhancing pro-survival signals.

Regulation of the Bcl-2 Family Proteins

A central aspect of COG1410's anti-apoptotic activity is its ability to regulate the balance between pro- and anti-apoptotic members of the Bcl-2 protein family. In response to cellular stress and injury, the ratio of these proteins often dictates the cell's fate.

-

Upregulation of Bcl-2: COG1410 treatment has been shown to significantly increase the expression of the anti-apoptotic protein Bcl-2.[1]

-

Downregulation of Bax: Conversely, the peptide leads to a marked decrease in the expression of the pro-apoptotic protein Bax.[1]

By shifting the Bax/Bcl-2 ratio in favor of survival, COG1410 helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.

Modulation of Key Signaling Pathways

COG1410's influence on apoptosis is mediated through its interaction with several critical intracellular signaling pathways:

-

PI3K/Akt Pathway: COG1410 promotes the phosphorylation and activation of Akt, a serine/threonine kinase that is a central node in cell survival signaling.[1] Activated Akt can phosphorylate and inactivate several pro-apoptotic targets, thereby inhibiting apoptosis.

-

JNK/c-Jun Pathway: The c-Jun N-terminal kinase (JNK) pathway is a major stress-activated signaling cascade that often promotes apoptosis. COG1410 has been demonstrated to suppress the activation of the JNK/c-Jun pathway, thereby reducing the expression of pro-apoptotic genes.[1][5]

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor with a complex role in apoptosis that can be either pro- or anti-apoptotic depending on the cellular context. COG1410 has been shown to suppress the activation of NF-κB in the context of neuroinflammation and apoptosis following SAH.[1]

Inhibition of Caspase Activation

Caspases are a family of proteases that execute the final stages of apoptosis. COG1410 treatment leads to a significant reduction in the cleavage and activation of caspase-3, a key executioner caspase.[1] This inhibition of caspase-3 activity prevents the degradation of essential cellular proteins and preserves cellular function.

Quantitative Data on the Anti-Apoptotic Effects of COG1410

The following tables summarize the quantitative data from key preclinical studies demonstrating the efficacy of COG1410 as an apoptosis inhibitor.

| Model | Treatment Group | Parameter Measured | Result | Reference |

| Traumatic Optic Nerve Injury (TONI) in mice | TONI + COG1410 (1 mg/kg, i.v.) | TUNEL-positive cells in Ganglion Cell Layer | 61.14% decrease vs. vehicle | [6] |

| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | Number of apoptotic cells | Significantly decreased vs. vehicle | [1] |

| Traumatic Brain Injury (TBI) in mice | TBI + COG1410 (1 mg/kg, i.v.) | APP-immunoreactive axonal varicosities | 31% reduction at 3 days, 36% reduction at 7 days vs. vehicle | [7] |

| Model | Treatment Group | Protein/Gene | Change in Expression/Activity | Reference |

| Traumatic Optic Nerve Injury (TONI) in mice | TONI + COG1410 (1 mg/kg, i.v.) | Bcl-2 | Significantly increased vs. vehicle | [6] |

| Traumatic Optic Nerve Injury (TONI) in mice | TONI + COG1410 (1 mg/kg, i.v.) | Bax | Significantly decreased vs. vehicle | [6] |

| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | Cleaved Caspase-3 | Suppressed vs. vehicle | [1] |

| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | p-Akt | Enhanced activation vs. vehicle | [1] |

| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | p-JNK/c-Jun | Suppressed activation vs. vehicle | [1] |

| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | NF-κB | Suppressed activation vs. vehicle | [1] |

| Model | Treatment Group | Pro-inflammatory Cytokine | Change in Level | Reference |

| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | IL-1β | Attenuated production vs. vehicle | [1] |

| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | IL-6 | Attenuated production vs. vehicle | [1] |

| Subarachnoid Hemorrhage (SAH) in mice | SAH + COG1410 (2 mg/kg, i.v.) | TNF-α | Attenuated production vs. vehicle | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of COG1410's anti-apoptotic effects.

In Vivo Models

-

Animal Model: C57BL/6J mice are used.

-

Induction of SAH: SAH is induced by endovascular perforation. Mice are anesthetized, and the right carotid artery is exposed. A 5-0 filament is inserted into the external carotid artery to rupture the bifurcation of the internal carotid artery. Sham-operated mice undergo the same procedure without perforation.[8]

-

COG1410 Administration: COG1410 is dissolved in sterile 0.9% saline and administered via intravenous (tail vein) injection at a dose of 2 mg/kg immediately after SAH induction. The vehicle group receives an equal volume of saline.[1][8]

-

Assessment: Neurological scores, mortality rates, and motor function (e.g., rotarod test) are assessed at 24 hours post-SAH. Brain tissue is collected for histological and biochemical analyses.[1]

-

Animal Model: Wild-type C57BL/6J male mice are used.

-

Induction of TONI: The left optic nerve is exposed and crushed for 10 seconds using self-closing forceps at a site 1-2 mm posterior to the globe. The contralateral eye serves as an uninjured control.

-

COG1410 Administration: COG1410 is dissolved in sterile 0.9% saline and injected into the tail vein at a dose of 1 mg/kg immediately after surgery, followed by once-daily injections. The vehicle group receives saline injections.[5]

-

Assessment: Visual function is assessed using Flash Visual Evoked Potentials (F-VEP). Retinal and optic nerve tissues are collected for TUNEL staining and Western blot analysis at specified time points (e.g., Day 7 post-injury).[6]

Biochemical and Histological Assays

-

Protein Extraction: Brain or retinal tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against Bcl-2 (e.g., 1:500 dilution), Bax (e.g., 1:250 dilution), cleaved caspase-3, p-Akt, Akt, p-JNK, JNK, and β-actin (as a loading control).[9]

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.[9]

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Tissue Preparation: Paraffin-embedded or frozen tissue sections are deparaffinized (if necessary) and rehydrated.

-

Permeabilization: Sections are permeabilized with proteinase K or 0.1% Triton X-100 in PBS.

-

TUNEL Reaction: The sections are incubated with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs (e.g., fluorescein-dUTP), in a humidified chamber at 37°C for 1-2 hours.

-

Visualization: For fluorescent detection, the sections are counterstained with a nuclear stain like DAPI and visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells is counted in specific regions of interest.[10]

-

Sample Preparation: Brain tissue homogenates or plasma samples are prepared.

-

ELISA Procedure: Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.

-

Quantification: The optical density is measured using a microplate reader, and the concentration of the cytokines is determined from a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by COG1410 and a general experimental workflow for its evaluation.

Caption: COG1410 Anti-Apoptotic Signaling Pathways.

Caption: General Experimental Workflow for Evaluating COG1410.

Conclusion

COG1410 is a potent anti-apoptotic peptide that demonstrates significant neuroprotective effects in various models of acute neurological injury. Its mechanism of action is centered on the favorable modulation of the Bax/Bcl-2 ratio, the activation of the pro-survival PI3K/Akt pathway, and the inhibition of the pro-apoptotic JNK/c-Jun and NF-κB signaling cascades. These actions culminate in the suppression of caspase-3 activation and a reduction in programmed cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of COG1410 for conditions characterized by neuronal apoptosis. Further investigation into the clinical applications of this promising peptide is warranted.

References

- 1. An apoE-derived mimic peptide, COG1410, alleviates early brain injury via reducing apoptosis and neuroinflammation in a mouse model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The apoE-mimetic peptide, COG1410, improves functional recovery in a murine model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]

- 6. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Administration of COG1410 Reduces Axonal Amyloid Precursor Protein Immunoreactivity and Microglial Activation after Controlled Cortical Impact in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apolipoprotein E-Mimetic Peptide COG1410 Promotes Autophagy by Phosphorylating GSK-3β in Early Brain Injury Following Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Neuroprotective Properties of Apolipoprotein E Mimetic Peptides: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Apolipoprotein E (ApoE) is a critical modulator of lipid transport, neuronal maintenance, and the inflammatory response within the central nervous system (CNS). Its genetic isoforms (ApoE2, ApoE3, ApoE4) differentially affect the risk for neurodegenerative diseases, particularly Alzheimer's disease, establishing ApoE as a key therapeutic target. However, the full-length ApoE protein presents a poor therapeutic candidate due to its large size and inability to efficiently cross the blood-brain barrier (BBB).[1][2] This has driven the development of small, synthetic ApoE mimetic peptides derived from the protein's functional domains. These peptides are designed to replicate the neuroprotective and anti-inflammatory functions of the ApoE holoprotein in a more stable and deliverable form.[3][4] This guide provides a comprehensive overview of the biological functions of leading ApoE mimetic peptides, detailing their mechanisms of action, summarizing key quantitative preclinical and clinical data, outlining relevant experimental protocols, and visualizing their associated signaling pathways.

Core Mechanisms of Action

ApoE mimetic peptides exert their neuroprotective effects through multiple mechanisms, primarily centered on anti-inflammatory activity, modulation of neuronal signaling, and reduction of excitotoxicity.[3][5] They are often derived from the receptor-binding region (e.g., residues 133-149) or the lipid-binding region of the native ApoE protein.[3][6][7]

Key molecular interactions include:

-

Receptor Engagement: Peptides frequently interact with members of the low-density lipoprotein receptor (LDLR) family, particularly the LDLR-related protein 1 (LRP1).[3][8] This binding is fundamental to initiating downstream anti-inflammatory and neuroprotective signaling cascades in neurons and microglia.[3][9]

-

Anti-Inflammatory Signaling: A primary mechanism is the suppression of maladaptive neuroinflammatory responses.[5][10] Peptides like CN-105 have been shown to reduce microglial activation and suppress the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[8][11][12] This is partly achieved through the modulation of pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[8]

-

PP2A De-repression: Certain ApoE mimetics, including COG133, can bind to the SET protein (also known as I2PP2A), an inhibitor of protein phosphatase 2A (PP2A).[10][13] By inhibiting SET, the peptides de-repress PP2A, leading to increased phosphatase activity.[8][10][14] Activated PP2A can dephosphorylate key signaling molecules, including those in inflammatory pathways, and has been linked to a reduction in hyperphosphorylated tau, a hallmark of Alzheimer's disease.[10][13][14]

-

Reduction of Excitotoxicity: Peptides derived from the receptor-binding region of ApoE can protect neurons from N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[15][16] They have been shown to suppress the neuronal cell death and excessive calcium influx associated with NMDA exposure, a key pathological event in ischemic injury.[16][17]

Below is a diagram illustrating the primary signaling pathways modulated by ApoE mimetic peptides.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize quantitative findings from key preclinical and clinical studies, organized by neurological condition.

Table 1: Efficacy in Alzheimer's Disease (AD) Models

| Peptide | Model | Dosage & Administration | Key Quantitative Outcomes | Reference(s) |

| CN-105 | Murine Model of AD (APOE4 allele) | Chronic subcutaneous administration | Improved learning and memory performance; Attenuated brain pathology. Strong sex effect observed, with females showing more advanced pathology. | [18] |

| ApoE Mimetics | CVND-AD Transgenic Mice | Subcutaneous, 3x/week for 3 months | Significantly improved behavior; Decreased inflammatory cytokine IL-6; Reduced neurofibrillary tangle-like and amyloid plaque-like structures. | [10][14] |

| CS-6253 | E3FAD & E4FAD Mice | Intraperitoneal injection (4 to 8 months of age) | Reduced Aβ pathology and improved memory in male E3FAD mice. | [19][20] |

Table 2: Efficacy in Traumatic Brain Injury (TBI) Models

| Peptide | Model | Dosage & Administration | Key Quantitative Outcomes | Reference(s) |

| ApoE Mimetic | Repetitive TBI Mouse Model (CTE model) | 0.5 mg/kg, intraperitoneal, at 30 min and 72 hrs after each weekly TBI | Motor performance significantly improved (p=0.015); Significantly less hippocampal microgliosis. | [21] |

| CN-105 | Murine TBI Model | Not specified | Associated with reduced sterile inflammation and improved functional outcomes. | [22][23] |

| ApoE Mimetic | Rat Model of Diffuse Brain Injury | Intravenous injection | Significantly improved memory function and decreased errors; Reduced neurological deficit scores. | [15] |

| ApoE Mimetic | Double-Transgenic Mice (human ApoE + mutated APP) | Not specified | Markedly reduced the development of neurodegenerative pathology post-TBI in ApoE3 and ApoE3/E4 mice. | [24] |

Table 3: Efficacy in Stroke and Hemorrhage Models

| Peptide | Model | Dosage & Administration | Key Quantitative Outcomes | Reference(s) |

| CN-105 | Murine Model of Ischemic Stroke (tMCAO) | 0.1 mg/kg, intravenous | Improved survival and functional outcomes; Reduced infarct volume and microglial activation. | [11][12] |

| CN-105 | Murine Model of Subarachnoid Hemorrhage (SAH) | Intravenous, every 12 hours for 3 days (first dose at 2 hrs post-injury) | Reduced vasospasm and neuronal injury; Improved long-term behavioral outcomes. | [23][25] |

| COG1410 | Rat Model of Ischemic Stroke (MCAO) | Not specified | Alleviated blood-brain barrier injury and neuroinflammation. | [1] |

Table 4: Clinical Trial and Human Study Data

| Peptide | Study Phase | Population | Dosage & Administration | Key Quantitative Outcomes | Reference(s) |

| CN-105 | Phase 1 | Healthy Adult Subjects | Single escalating dose and multiple doses | Demonstrated linear pharmacokinetics and a favorable safety profile. | [4][18][22] |

| AEM-28 | Phase 1b/2a | 51 Patients | IV infusion (1 mg/kg to 3.54 mg/kg) | Shown to be safe; Reported to decrease plasma TG and VLDL-C by ~50%. | [6] |

| AEM-28 | Preclinical (Primates) | Cynomolgus Monkeys | Single IV dose (5 mg/kg) | Reduced LDL-C up to 64% in 24 hours. | [6] |

| AEM-28 | Preclinical (Primates) | Normo- & Hypercholesterolemic Cynomolgus Monkeys | IV infusion (3, 6, or 12 mg/kg) | Up to 70% reduction in total cholesterol within 2-24 hours post-infusion. | [26] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the neuroprotective properties of ApoE mimetic peptides.

Protocol 3.1: In Vivo Murine Model of Ischemic Stroke

This protocol is based on the transient middle cerebral artery occlusion (tMCAO) model.[11][12]

-

Animal Model: 10- to 13-week-old male C57/BL6 mice are used.

-

Anesthesia: Anesthetize mice with isoflurane (2% for induction, 1-1.5% for maintenance) in an oxygen/air mixture.

-

Surgical Procedure (tMCAO):

-

Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Introduce a 6-0 nylon monofilament suture with a silicon-coated tip into the ICA via an incision in the ECA stump.

-

Advance the filament approximately 9-10 mm past the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

-

-

Peptide Administration:

-

Randomly assign mice to treatment or vehicle groups.

-

Administer CN-105 (0.1 mg/kg) or vehicle (e.g., saline) in a 100 µL volume via tail vein injection at designated time points post-occlusion (e.g., 2 hours).[11]

-

-

Outcome Assessments:

-

Functional Outcomes: Perform neurological deficit scoring (e.g., Bederson score) and motor function tests (e.g., rotarod, grip strength) at 24, 48, and 72 hours post-injury.

-

Histological Analysis: At a terminal time point (e.g., 72 hours), perfuse the animals with paraformaldehyde.

-

Harvest brains and section them. Perform TTC (2,3,5-triphenyltetrazolium chloride) staining to measure infarct volume.

-

Use immunohistochemistry to assess microglial activation (Iba1 staining) and neuronal survival.

-

Protocol 3.2: In Vitro Microglial Inflammatory Response Assay

This protocol assesses the anti-inflammatory effects of peptides on microglial cells.[11][27]

-

Cell Culture: Culture a murine microglial cell line (e.g., BV2) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 12-well plates at a density that allows for 80-90% confluency at the time of the experiment.

-

Peptide Treatment: Pre-treat the cells with various concentrations of the ApoE mimetic peptide (e.g., CN-105) or vehicle for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 16-24 hours to induce an inflammatory response.

-

Cytokine Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Normalize cytokine levels to total protein content from the cell lysate.

-

The following diagram provides a generalized workflow for the preclinical evaluation of a novel ApoE mimetic peptide.

Conclusion and Future Directions

Apolipoprotein E mimetic peptides represent a promising therapeutic strategy for a range of acute and chronic neurological disorders. Their ability to cross the blood-brain barrier and engage multiple neuroprotective and anti-inflammatory pathways makes them attractive candidates for clinical development.[4][5][7] Peptides such as CN-105 have already demonstrated safety in early-phase human trials, paving the way for further investigation into their efficacy in conditions like intracerebral hemorrhage, traumatic brain injury, and Alzheimer's disease.[4][18][28]

Future research should focus on optimizing peptide design for enhanced potency and CNS penetration, elucidating the nuanced effects of these peptides in the context of different ApoE genotypes, and conducting robust, placebo-controlled clinical trials to definitively establish their therapeutic benefit in human populations. The "backward translation" approach—harnessing the mechanisms of an endogenous protective protein like ApoE—continues to be a powerful paradigm in the quest for effective neuroprotective therapies.[4]

References

- 1. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Therapeutic Development of Apolipoprotein E Mimetics for Acute Brain Injury: Augmenting Endogenous Responses to Reduce Secondary Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ApoE Mimetic Peptides as Therapy for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apolipoprotein Mimetic Peptides: Potential New Therapies for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ApoE Mimetic Peptides to Improve the Vicious Cycle of Malnutrition and Enteric Infections by Targeting the Intestinal and Blood-Brain Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. APOE-Mimetic Peptides Reduce Behavioral Deficits, Plaques and Tangles in Alzheimer's Disease Transgenics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apolipoprotein E mimetic peptide, CN-105, improves outcomes in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apolipoprotein E mimetic peptide, CN‐105, improves outcomes in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. APOE-mimetic peptides reduce behavioral deficits, plaques and tangles in Alzheimer's disease transgenics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apolipoprotein E mimetic peptide protects against diffuse brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protective effect of apolipoprotein E-mimetic peptides on N-methyl-D-aspartate excitotoxicity in primary rat neuronal-glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2024.sci-hub.box [2024.sci-hub.box]

- 18. curealz.org [curealz.org]

- 19. A novel apoE-mimetic increases brain apoE levels, reduces Aβ pathology and improves memory when treated before onset of pathology in male mice that express APOE3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A novel apoE-mimetic increases brain apoE levels, reduces Aβ pathology and improves memory when treated before onset of pathology in male mice that express APOE3 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. neurology.org [neurology.org]

- 22. blastinjuryresearch.health.mil [blastinjuryresearch.health.mil]

- 23. svn.bmj.com [svn.bmj.com]

- 24. Traumatic brain injury exacerbates neurodegenerative pathology: improvement with an apolipoprotein E-based therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Apolipoprotein E mimetic peptide CN-105 improves outcome in a murine model of SAH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ahajournals.org [ahajournals.org]

- 27. benchchem.com [benchchem.com]

- 28. Can an ApoE Mimetic Peptide Reduce Rates of Secondary Brain Injury? | Duke Health Referring Physicians [physicians.dukehealth.org]

The Anti-inflammatory Effects of COG1410 in Microglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of COG1410, an apolipoprotein E (ApoE) mimetic peptide, with a specific focus on its action in microglia. The following sections detail the quantitative effects of COG1410 on inflammatory markers, the experimental methodologies used to ascertain these effects, and the signaling pathways through which COG1410 is proposed to act.

Quantitative Data on the Anti-inflammatory Effects of COG1410

The administration of COG1410 has been shown to significantly reduce markers of microglial activation and the production of pro-inflammatory cytokines in various models of central nervous system (CNS) injury. The data below summarizes these quantitative findings.

In Vivo Models

| Model | Marker | Treatment | Time Point | Reduction | Reference |

| Controlled Cortical Impact (CCI) | Iba1-positive activated microglia | 1 mg/kg daily COG1410 | 24h, 3d, 7d | 21-30% | [1][2] |

| Middle Cerebral Artery Occlusion (MCAO) | Iba-1 and CD68-positive cells | COG1410 | 24h | Significant reversal of activation | [3] |

| Middle Cerebral Artery Occlusion (MCAO) | COX-2 protein expression | COG1410 | 24h | Significantly reduced | [3] |

| Controlled Cortical Impact (CCI) | TNF-α and IL-1β expression | COG1410 | 3d | Significantly reduced | [4] |

| Subarachnoid Hemorrhage (SAH) | Activated microglia | 2 mg/kg COG1410 | 24h | Significantly decreased | [5] |

| Subarachnoid Hemorrhage (SAH) | IL-1β, IL-6, and TNF-α | 2 mg/kg COG1410 | 24h | Attenuated production | [5] |

| Traumatic Optic Nerve Injury (TONI) | iNOS and p-JNK expression | COG1410 | 7d | Significantly decreased | [6][7] |

| Chronic Sleep Deprivation | CD86 expression in microglia | COG1410 | - | Reversed increase | [8] |

| Chronic Sleep Deprivation | CD206 expression in microglia | COG1410 | - | Reversed decrease | [8] |

In Vitro Models

| Cell Line | Model | Marker | Treatment | Reduction | Reference |

| BV2 microglia | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | COX-2 protein expression | COG1410 | Significantly decreased | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature on COG1410's anti-inflammatory effects.

Animal Models of CNS Injury

Controlled Cortical Impact (CCI)

-

Animals: Young, wild-type C57BL6/J male mice.[1]

-

Procedure: A controlled cortical impact is delivered to the brain to induce a traumatic brain injury.

-

COG1410 Administration: 1 mg/kg of COG1410 is administered intravenously daily, starting 30 minutes after the CCI injury.[1]

-

Analysis: Brain tissue is collected at 24 hours, 3 days, and 7 days post-injury for immunohistochemical analysis of microglial activation markers (e.g., Iba1).[1][2]

Middle Cerebral Artery Occlusion (MCAO)

-

Animals: Male Sprague-Dawley rats.[3]

-

Procedure: The middle cerebral artery is occluded for 2 hours, followed by 22 hours of reperfusion to model ischemic stroke.[3]

-

COG1410 Administration: The specific dosage and timing of COG1410 administration should be detailed in the primary literature.

-

Analysis: Brain tissue is analyzed for markers of microglial activation (Iba-1, CD68) and inflammatory cytokine expression (COX-2) via immunofluorescence and western blotting.[3]

Subarachnoid Hemorrhage (SAH)

-

Animals: C57BL/6J mice.[5]

-

Procedure: SAH is induced by endovascular perforation.[5]

-

COG1410 Administration: A single intravenous injection of COG1410 (2mg/kg) is administered.[5]

-

Analysis: At 24 hours post-SAH, brain tissue is assessed for microglial activation and the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[5]

In Vitro Microglia Experiments

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in BV2 Cells

-

Cell Line: BV2 microglial cell line.[3]

-

Procedure: Cells are subjected to oxygen-glucose deprivation followed by reoxygenation to mimic ischemic conditions in vitro.[3]

-

COG1410 Treatment: COG1410 is applied to the cell culture.

-

Analysis: The expression of inflammatory proteins, such as COX-2, is measured by western blotting.[3]

Signaling Pathways

COG1410 exerts its anti-inflammatory effects through the modulation of several key signaling pathways in microglia.

Caption: Proposed signaling pathway for the anti-inflammatory effects of COG1410 in microglia.

The binding of COG1410 to the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a key initiating event.[3] This interaction is thought to activate downstream signaling cascades, including the PI3K/AKT pathway.[3] Activation of the PI3K/AKT pathway has been shown to have anti-inflammatory effects.[3] Furthermore, COG1410 has been observed to suppress the activation of the JNK/c-Jun and NF-κB signaling pathways, which are critical drivers of pro-inflammatory gene expression.[5] By inhibiting these pathways, COG1410 reduces the production of inflammatory mediators such as TNF-α, IL-1β, IL-6, COX-2, and iNOS, ultimately leading to a reduction in microglial activation and neuroinflammation.[3][4][5][6][7]

Caption: General experimental workflow for assessing COG1410's anti-inflammatory effects.

This generalized workflow illustrates the common steps taken in the research of COG1410's effects on microglia. It begins with the selection of an appropriate in vivo or in vitro model of neuroinflammation, followed by the administration of COG1410. Subsequent analysis involves the collection of relevant biological samples and the use of techniques such as immunohistochemistry, western blotting, and ELISA to quantify changes in microglial activation and inflammatory cytokine levels. The final step is the analysis of this data to determine the anti-inflammatory efficacy of COG1410.

References

- 1. Administration of COG1410 reduces axonal amyloid precursor protein immunoreactivity and microglial activation after controlled cortical impact in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Administration of COG1410 Reduces Axonal Amyloid Precursor Protein Immunoreactivity and Microglial Activation after Controlled Cortical Impact in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An apoE-derived mimic peptide, COG1410, alleviates early brain injury via reducing apoptosis and neuroinflammation in a mouse model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]

- 8. COG1410 Alleviated Chronic Sleep Deprivation-Induced Memory Loss by Regulating Microglial Phagocytosis and Inhibiting Hippocampal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Biotin-COG1410 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Biotin-COG1410 TFA, a biotinylated derivative of the apolipoprotein E (ApoE) mimetic peptide COG1410. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction

COG1410 is a synthetic peptide that mimics the receptor-binding region of human apolipoprotein E.[1] It has demonstrated neuroprotective and anti-inflammatory properties in various models of neurological injury. The addition of a biotin tag to the N-terminus of COG1410, creating Biotin-COG1410, facilitates its use in a variety of research applications, including immunoassays, affinity purification, and studies of receptor-ligand interactions. The trifluoroacetic acid (TFA) salt form is a common result of the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the solid-phase synthesis of the COG1410 peptide, followed by N-terminal biotinylation, cleavage from the resin, and purification.

Peptide Synthesis (Solid-Phase Peptide Synthesis)

The COG1410 peptide, with the sequence Ac-AS(Aib)LRKL(Aib)KRLL-amide, is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2] This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol:

-

Resin Preparation: A Rink Amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond. This cycle is repeated for each amino acid in the sequence: Leu, Leu, Arg(Pbf), Lys(Boc), Leu(Aib), Lys(Boc), Arg(Pbf), Leu, (Aib), Ser(tBu), Ala.

-

N-terminal Acetylation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is acetylated on the resin using a solution of acetic anhydride and a base like DIPEA in DMF.[3][4]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.

N-terminal Biotinylation

Following the synthesis of the acetylated COG1410 peptide on the solid support, the N-terminal serine residue is biotinylated.

Experimental Protocol:

-

Selective Deprotection: The side-chain protecting group of the N-terminal serine (tBu) is removed.

-

Biotinylation Reaction: A biotinylating agent, such as Biotin-NHS ester, is dissolved in a suitable solvent like DMF and added to the resin. The reaction is allowed to proceed to completion, resulting in the covalent attachment of biotin to the N-terminal amine of the serine.[5][6] Given the presence of a serine at the N-terminus, an alternative method involves oxidation of the 1,2-amino alcohol to an aldehyde with periodate, followed by reaction with a biotin hydrazide.[7]

-

Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove unreacted biotin and other reagents.

Cleavage, Purification, and TFA Salt Formation

The final steps involve cleaving the biotinylated peptide from the resin, removing side-chain protecting groups, and purifying the final product.

Experimental Protocol:

-

Cleavage: The peptide is cleaved from the resin and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane, and thioanisole) to prevent side reactions.[8]

-

Precipitation and Washing: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The precipitate is then washed multiple times with cold ether to remove the scavengers and by-products.

-

Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of acetonitrile in water, both containing 0.1% TFA, is used to elute the peptide.[9]

-

Lyophilization and TFA Salt Formation: The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white, fluffy powder. The use of TFA in the mobile phase during HPLC results in the formation of the peptide's TFA salt.[8]

Synthesis Workflow Diagram

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A highly efficient in situ N-acetylation approach for solid phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 7. Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

COG1410: In Vitro Neuroprotective and Anti-Inflammatory Effects on Neuronal and Glial Cells

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

COG1410 is a synthetic peptide derived from the receptor-binding region of human apolipoprotein E (ApoE). It has garnered significant interest as a potential therapeutic agent for a variety of neurological disorders due to its demonstrated neuroprotective, anti-inflammatory, and anti-apoptotic properties in numerous preclinical studies.[1][2] This technical guide provides a comprehensive overview of the core in vitro effects of COG1410 on neuronal and glial cells, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and development.

Neuroprotective Effects Against Excitotoxicity

A foundational study by Aono et al. (2003) demonstrated the potent neuroprotective effects of an ApoE mimetic peptide, closely related to COG1410, against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary rat neuronal-glial cultures.[3][4] Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key mechanism in ischemic stroke, traumatic brain injury, and neurodegenerative diseases.

Quantitative Data: Neuroprotection Against NMDA-Induced Cell Death

The study found that the ApoE mimetic peptide (residues 133-149) significantly suppressed neuronal cell death and calcium influx associated with NMDA exposure.[3]

| Treatment Condition | Neuronal Viability (% of Control) | Intracellular Ca2+ Influx (Fluorescence Intensity) |

| Control (No NMDA) | 100% | Baseline |

| 100 µM NMDA | ~20% | Significant Increase |

| 100 µM NMDA + ApoE Mimetic Peptide (6 µM) | ~95% | Significantly Suppressed |

| 100 µM NMDA + Scrambled Control Peptide (6 µM) | ~20% | No Significant Suppression |

Table 1: Neuroprotective effect of an ApoE mimetic peptide against NMDA-induced excitotoxicity. Data adapted from Aono et al., 2003.[3][4]

Experimental Protocol: NMDA-Induced Excitotoxicity Assay in Primary Neuronal-Glial Cultures

Cell Culture:

-

Primary mixed neuronal-glial cultures were prepared from the cerebral cortices of fetal Sprague-Dawley rats (embryonic day 18).

-

Cortices were dissected, dissociated, and plated onto poly-D-lysine-coated 24-well plates at a density of 2.5 x 10^5 cells/cm^2.

-

Cultures were maintained in a humidified incubator at 37°C with 5% CO2 in Neurobasal medium supplemented with B27 and L-glutamine.

Excitotoxicity Assay:

-

After 12-14 days in vitro, the culture medium was replaced with a salt-glucose-glycine solution.

-

COG1410 or a control peptide was added to the wells at the desired concentrations.

-

NMDA was added to a final concentration of 100 µM to induce excitotoxicity.

-

Cultures were incubated for 30 minutes at 37°C.

-

The NMDA-containing medium was then removed and replaced with the original conditioned medium.

-

Cell viability was assessed 24 hours later using the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.

Calcium Influx Measurement:

-

Intracellular calcium levels were measured using the fluorescent calcium indicator Fura-2 AM.

-

Cultured cells were loaded with Fura-2 AM prior to NMDA exposure.

-

Fluorescence was measured during NMDA and peptide co-administration to assess changes in intracellular calcium concentration.

Anti-Inflammatory Effects on Microglia

Neuroinflammation, primarily mediated by microglia, is a critical component of the secondary injury cascade in many neurological disorders. COG1410 has been shown to exert potent anti-inflammatory effects by modulating microglial activation.[5]

Quantitative Data: Inhibition of Pro-inflammatory Markers in BV2 Microglia

A study by Xue et al. (2023) investigated the effects of COG1410 on the BV2 microglial cell line subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), an in vitro model of ischemia-reperfusion injury.

| Treatment Condition | COX-2 Protein Expression (relative to control) |

| Control | 1.0 |

| OGD/R + Scrambled Peptide | Significant Increase |

| OGD/R + COG1410 | Significantly Decreased |

Table 2: Anti-inflammatory effect of COG1410 on COX-2 expression in BV2 microglia after OGD/R. Data adapted from Xue et al., 2023.[5]

Experimental Protocol: OGD/R in BV2 Microglial Cell Line

Cell Culture:

-

BV2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

OGD/R Procedure:

-

For oxygen-glucose deprivation (OGD), the culture medium was replaced with glucose-free DMEM, and the cells were placed in a hypoxic chamber (95% N2, 5% CO2) for a specified duration (e.g., 4 hours).

-

For reoxygenation, the OGD medium was replaced with normal culture medium, and the cells were returned to the normoxic incubator for a specified period (e.g., 24 hours).

-

COG1410 or a scrambled control peptide was added to the culture medium during the reoxygenation phase.

Analysis of Inflammatory Markers:

-

Cell lysates were collected after the reoxygenation period.

-

Western blotting was performed to quantify the expression levels of pro-inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

-

The release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) into the culture medium can be measured by ELISA.

Signaling Pathways and Mechanisms of Action

The neuroprotective and anti-inflammatory effects of COG1410 are mediated by its interaction with several key signaling pathways.

BDNF/TrkB Signaling Pathway

COG1410 has been shown to be associated with the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity.

Caption: COG1410 stimulates astrocytes to upregulate BDNF, which in turn activates the TrkB receptor on neurons.

JNK Signaling Pathway

COG1410 has been demonstrated to suppress the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis and inflammation.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effect of apolipoprotein E-mimetic peptides on N-methyl-D-aspartate excitotoxicity in primary rat neuronal-glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Profile of Biotin-COG1410 TFA: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-COG1410 TFA is a biotinylated derivative of COG1410, a synthetic peptide mimic of apolipoprotein E (ApoE). COG1410 is derived from the receptor-binding region of human ApoE (residues 138-149) and has demonstrated significant neuroprotective and anti-inflammatory properties in various preclinical models of neurological injury and disease.[1][2][3] While specific pharmacokinetic and in vivo stability data for the biotinylated form, this compound, are not extensively available in the public domain, this guide synthesizes the existing knowledge on the parent peptide, COG1410, to provide a comprehensive overview of its biological activity, mechanisms of action, and the experimental frameworks used to evaluate its efficacy. This information serves as a crucial foundation for researchers and drug developers interested in the therapeutic potential of this class of molecules.

COG1410 has been engineered for enhanced stability and potency compared to earlier ApoE-mimetic peptides.[2] Its structure incorporates aminoisobutyric acid (Aib) substitutions, which are known to promote stable helical conformations and increase resistance to proteolytic degradation.[1][4] The peptide's therapeutic effects are attributed to its ability to modulate the neuroinflammatory response, particularly by suppressing microglial activation, and to protect neurons from secondary injury cascades.[2][5][6]

This technical guide will detail the known biological effects of COG1410, summarize its performance in various in vivo models, and provide insights into the experimental protocols used to assess its function. Furthermore, it will illustrate the proposed signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Quantitative Data on In Vivo Efficacy of COG1410

While specific data on the in vivo stability and pharmacokinetics of this compound are limited, the following table summarizes the reported in vivo efficacy of the parent peptide, COG1410, in various preclinical models. One study noted that COG1410 is capable of crossing the blood-brain barrier, with its concentration decreasing to half of its maximum within 60 minutes of administration.[5]

| Preclinical Model | Animal Species | Dosage Regimen | Key Findings | Reference |